Cas no 942-24-5 (Methyl indole-3-carboxylate)

Methyl indole-3-carboxylate structure
Methyl indole-3-carboxylate structure
商品名:Methyl indole-3-carboxylate
CAS番号:942-24-5
MF:C10H9NO2
メガワット:175.183962583542
MDL:MFCD00189407
CID:40370
PubChem ID:589098

Methyl indole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl indole-3-carboxylate
    • methyl 1H-indole-3-carboxylate
    • Methyl 3-indolecarboxylate
    • 3-Methoxycarbonylindole
    • 3-Carbomethoxyindole
    • Methyl indolyl-3-carboxylate
    • Indole-3-carboxylic Acid Methyl Ester
    • [ "" ]
    • 1H-Indole-3-carboxylic acid, methyl ester
    • 1H-Indole-3-carboxylic acid methyl ester
    • Indole-3-carboxylic acid, methyl ester
    • QXAUTQFAWKKNLM-UHFFFAOYSA-N
    • 3-carbomethoxy indole
    • PubChem7506
    • methylindole-3-carboxylate
    • methyl indole 3-carboxylate
    • 3-methoxycarbonyl-1H-indole
    • KSC490C1F
    • Indole-3-carboxylic acid, methyl ester (6CI, 7CI, 8CI)
    • BCP00917
    • Methyl indole-3-carboxylate, 99%
    • 3-Methoxycarbonylindole, 3-Carbomethoxyindole, Methyl indolyl-3-carboxylate
    • CHEBI:65019
    • BDBM50250885
    • AMY23351
    • HMS1661G01
    • F2190-0648
    • Z57164966
    • Q27133581
    • FT-0628332
    • SCHEMBL1093530
    • SDCCGMLS-0065824.P001
    • DTXSID10343334
    • I0491
    • HY-79635
    • A15922
    • Methyl 1H-indole-3-carboxylate #
    • Indole-3-carboxylicacidmethylester
    • PB47482
    • 942-24-5
    • Indole-3-carboxylic acid methyl ester, 99%
    • AKOS000579454
    • METHYL INDOLE-3- CARBOXYLATE
    • MFCD00189407
    • CS-D1229
    • CHEMBL2270066
    • I-2505
    • InChI=1/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H
    • AB9732
    • SY020043
    • 7T-1502
    • EN300-18395
    • DA-75467
    • Indole-3-carboxylic Acid, Methyl Ester; 3-Methoxycarbonylindole; Methyl 1H-indole-3-carboxylate; Methyl Indole-3-carboxylate; Methyl Indolyl-3-carboxylate
    • STK397421
    • MDL: MFCD00189407
    • インチ: 1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
    • InChIKey: QXAUTQFAWKKNLM-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2C(=CC=CC=2)NC=1)OC
    • BRN: 142023

計算された属性

  • せいみつぶんしりょう: 175.06300
  • どういたいしつりょう: 175.063329
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 42.1
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1999 (rough estimate)
  • ゆうかいてん: 148.0 to 152.0 deg-C
  • ふってん: 306.47°C (rough estimate)
  • フラッシュポイント: 154.4oC
  • 屈折率: 1.5060 (estimate)
  • すいようせい: Slightly soluble methanol and dimethyl sulfoxide. Insoluble in water.
  • PSA: 42.09000
  • LogP: 1.95450
  • ようかいせい: 未確定

Methyl indole-3-carboxylate セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • リスク用語:R36/37/38

Methyl indole-3-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl indole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18395-10.0g
methyl 1H-indole-3-carboxylate
942-24-5 95%
10g
$32.0 2023-05-02
MedChemExpress
HY-79635-10mM*1 mL in DMSO
Methyl indole-3-carboxylate
942-24-5 99.89%
10mM*1 mL in DMSO
¥266 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I0491-25g
Methyl indole-3-carboxylate
942-24-5 98.0%(GC)
25g
¥390.0 2022-05-30
Chemenu
CM112210-500g
methyl 1H-indole-3-carboxylate
942-24-5 95%+
500g
$173 2024-07-19
TRC
M313520-10g
Methyl indole-3-carboxylate
942-24-5
10g
$ 98.00 2023-09-07
Life Chemicals
F2190-0648-10g
Methyl indole-3-carboxylate
942-24-5 95%+
10g
$84.0 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
395307-25G
Methyl indole-3-carboxylate
942-24-5 99%
25G
584.14 2021-05-17
Fluorochem
003455-100g
Methyl indole-3-carboxylate
942-24-5 99%
100g
£27.00 2022-03-01
Fluorochem
003455-250g
Methyl indole-3-carboxylate
942-24-5 99%
250g
£86.00 2022-03-01
TRC
M313520-50g
Methyl indole-3-carboxylate
942-24-5
50g
$184.00 2023-05-17

Methyl indole-3-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ,  Water ;  1 min
リファレンス
Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior
Li, Hao; Boonnak, Nawong; Padwa, Albert, Tetrahedron Letters, 2011, 52(17), 2062-2064

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol
リファレンス
Diversity-oriented synthesis and antifungal activities of novel pimprinine derivative bearing a 1,3,4-oxadiazole-5-thioether moiety
Song, Zi-Long; Zhu, Yun; Liu, Jing-Rui; Guo, Shu-Ke; Gu, Yu-Cheng; et al, Molecular Diversity, 2021, 25(1), 205-221

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Sodium chloride (exchanged products with divinylbenzene-butanediyl--bis-1vinylimidazoliumdisalicylate copolymer) ,  1H-Imidazolium, 1,1′-(1,4-butanediyl)bis[3-ethenyl-, 2-hydroxybenzoate (1:2), po… Solvents: Water ;  12 h, rt
1.2 9 h, 110 °C
リファレンス
Anion exchange: a novel way of preparing hierarchical porous structure in poly(ionic liquid)s
Qin, Li; Wang, Binshen; Zhang, Yongya; Chen, Li; Gao, Guohua, Chemical Communications (Cambridge, 2017, 53(26), 3785-3788

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Quinoline ;  2 h, 120 °C
リファレンス
Preparation method of novel indole compound with antibacterial property
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: tert-Butylamine Solvents: Methanol ;  0.5 h, reflux; reflux → rt
リファレンス
Cleavage of alkoxycarbonyl protecting groups from carbamates by t-BuNH2
Suarez-Castillo, Oscar R.; Montiel-Ortega, Luis Alberto; Melendez-Rodriguez, Myriam; Sanchez-Zavala, Maricruz, Tetrahedron Letters, 2007, 48(1), 17-20

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  2 - 3 h, 80 °C
リファレンス
Microwave-assisted synthesis of new hydrazone compounds with two indole rings with antibacterial activities
Ye, Ying; Suo, You-rui; Yang, Fang; Yang, Yong-jing; Han, Li-juan, Huaxue Shiji, 2015, 37(7), 585-589

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Water ;  2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
リファレンス
Bisindole acylhydrazone and its application in preparing antibacterial drug and daily chemical product
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7, cooled
リファレンス
Preparation of indole acylhydrazone compounds for detection of organic acid by UV spectrometry
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  rt; 6 atm, rt → 110 °C; 72 h, 6 atm, 110 °C
リファレンス
Palladium-catalyzed synthesis of 3-indolecarboxylic acid derivatives
Soderberg, Bjorn C. G.; Banini, Serge R.; Turner, Michael R.; Minter, Aaron R.; Arrington, Amanda K., Synthesis, 2008, (6), 903-912

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Triethylborane Solvents: Hexane ;  rt; 30 min, rt
1.3 24 h, -15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N-H) Indoles via Common N-Indolyl Triethylborate
Zhang, Zhi-Wei; Xue, Hong; Li, Hailing; Kang, Huaiping; Feng, Juan; et al, Organic Letters, 2016, 18(15), 3918-3921

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  rt; 2 - 3 h, 80 °C
リファレンス
Microwave-assisted synthesis and molecular recognition properties of novel indole acylhydrazone receptors
Ye, Ying; Suo, Yourui; Yang, Fang; Yang, Yongjing; Han, Lijuan, Journal of Chemical Research, 2015, 39(5), 296-299

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7, cooled
リファレンス
Preparation of [1,3-phenylenebis(methylidene)]bis[1H-indolyl(alkyl)carbohydrazide] as antibacterial agents
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ;  20 h, 100 psi, 100 °C
リファレンス
Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes
Okuro, Kazumi; Gurnham, Joanna; Alper, Howard, Journal of Organic Chemistry, 2011, 76(11), 4715-4720

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Sulfuric acid ;  16 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase-3β inhibitors and neuroprotective agents
Hu, Yuanyuan; Ruan, Wenchen; Gao, Anhui; Zhou, Yubo; Gao, Lixin; et al, Pharmazie, 2017, 72(12), 707-713

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
リファレンス
Preparation of 3-carbomethoxyindole derivatives
, Japan, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.4 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt → reflux; 5 h, reflux
リファレンス
Amination/Cyclization Cascade by Acid-Catalyzed Activation of Indolenine for the One-Pot Synthesis of Phaitanthrin E
Abe, Takumi ; Yamada, Koji, Organic Letters, 2016, 18(24), 6504-6507

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Water Solvents: Water
リファレンス
Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoesters
Kelarev, V. I.; Shvekhgeimer, G. A., Khimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  0 °C; 3 h, reflux
リファレンス
Synthesis of novel pyridazino[1,6-a]indole-2,4(1H,3H)-dione and pyridazino[1,6-a]indol-2(1H)-one via intramolecular electrophilic aromatic substitution
Ozdarska, Katarzyna; Petremant, Maud; Wu, Kai-Chen; Bourguet, Erika, Results in Chemistry, 2022, 4,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Carbon Solvents: Water ;  12 h, 0.1 MPa, 120 °C
リファレンス
Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials
Sun, Kangkang; Shan, Hongbin; Ma, Rui; Wang, Peng; Neumann, Helfried; et al, Chemical Science, 2022, 13(23), 6865-6872

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol
リファレンス
Methyl group at 1-position of stabilized indole as a protective group
Nakatsuka, Shinichi; Asano, Osamu; Goto, Toshio, Heterocycles, 1986, 24(10), 2791-2

Methyl indole-3-carboxylate Raw materials

Methyl indole-3-carboxylate Preparation Products

Methyl indole-3-carboxylate 関連文献

Methyl indole-3-carboxylateに関する追加情報

Methyl indole-3-carboxylate (CAS No. 942-24-5): A Comprehensive Overview

Methyl indole-3-carboxylate, chemically identified by the CAS number 942-24-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the indole family, which is renowned for its diverse biological activities and applications in medicinal chemistry. The structure of methyl indole-3-carboxylate consists of an indole ring substituted with a carboxylate group at the 3-position and a methyl ester at the 2-position, making it a versatile intermediate in synthetic chemistry.

The< strong>Methyl indole-3-carboxylate molecule has garnered considerable attention due to its potential role in drug development. Its indole core is a common motif in natural products and pharmaceuticals, exhibiting a wide range of biological functions. Recent studies have highlighted its significance in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders. The carboxylate and ester functional groups provide multiple sites for chemical modification, enabling the design of novel derivatives with enhanced pharmacological properties.

In the realm of medicinal chemistry, methyl indole-3-carboxylate serves as a crucial building block for the preparation of more complex therapeutic agents. Researchers have leveraged its structural features to develop molecules with improved solubility, bioavailability, and target specificity. For instance, derivatives of this compound have been explored as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The< strong>indole moiety, in particular, has been implicated in the modulation of neurotransmitter systems, making it an attractive scaffold for developing neuromodulatory drugs.

Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of methyl indole-3-carboxylate. Catalytic processes and green chemistry approaches have enabled more efficient and sustainable routes to its synthesis, reducing environmental impact while maintaining high yields. These innovations are particularly relevant in the context of large-scale drug production, where cost-effectiveness and ecological responsibility are paramount.

The pharmacological profile of methyl indole-3-carboxylate has been extensively studied in preclinical models. Initial research suggests that it may possess anti-inflammatory and analgesic properties, making it a candidate for treating chronic pain conditions. Additionally, its interaction with various biological targets has been investigated, revealing potential applications in cancer therapy and immunomodulation. The< strong>carboxylate group plays a pivotal role in these interactions by facilitating hydrogen bonding and ionic interactions with biological receptors.

In conclusion, methyl indole-3-carboxylate (CAS No. 942-24-5) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features and biological activities make it a valuable asset in the quest for novel therapeutic agents. As synthetic methods continue to evolve and our understanding of its pharmacology deepens, this compound is poised to play an even greater role in addressing some of the most pressing challenges in medicine today.

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